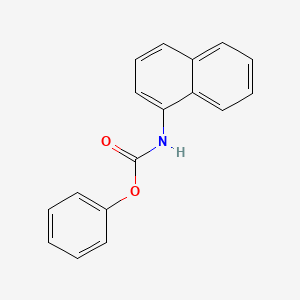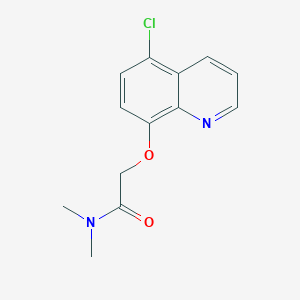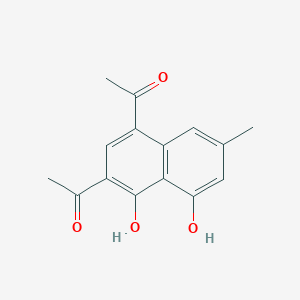
1,1'-(4,5-Dihydroxy-7-methylnaphthalene-1,3-diyl)diethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(4,5-Dihydroxy-7-methylnaphthalene-1,3-diyl)diethanone is a chemical compound with the molecular formula C15H14O4 It is a derivative of naphthalene, characterized by the presence of two hydroxy groups and two ethanone groups attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4,5-Dihydroxy-7-methylnaphthalene-1,3-diyl)diethanone typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives, which are subjected to various chemical reactions to introduce the desired functional groups.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes, utilizing advanced equipment and techniques to ensure efficient and cost-effective synthesis. The specific methods may vary depending on the desired application and the scale of production.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(4,5-Dihydroxy-7-methylnaphthalene-1,3-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ethanone groups can be reduced to form alcohols.
Substitution: The compound can undergo substitution reactions, where the hydroxy or ethanone groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1,1’-(4,5-Dihydroxy-7-methylnaphthalene-1,3-diyl)diethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research is conducted to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,1’-(4,5-Dihydroxy-7-methylnaphthalene-1,3-diyl)diethanone involves its interaction with specific molecular targets and pathways. The hydroxy and ethanone groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-(4,6-Dihydroxy-5-methyl-1,3-phenylene)diethanone
- 1,5-Dihydroxy-1,2,3,4-tetrahydronaphthalene
- 1,4-Naphthalenedione,5,8-dihydroxy-2-methyl-
Uniqueness
1,1’-(4,5-Dihydroxy-7-methylnaphthalene-1,3-diyl)diethanone is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Its combination of hydroxy and ethanone groups makes it a versatile compound for various applications.
Propiedades
Número CAS |
1791-38-4 |
|---|---|
Fórmula molecular |
C15H14O4 |
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
1-(3-acetyl-4,5-dihydroxy-7-methylnaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C15H14O4/c1-7-4-12-10(8(2)16)6-11(9(3)17)15(19)14(12)13(18)5-7/h4-6,18-19H,1-3H3 |
Clave InChI |
LMUCEZHMQJWKNT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1)O)C(=C(C=C2C(=O)C)C(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(1-Oxa-7-azaspiro[4.5]decan-3-ylamino)picolinonitrile](/img/structure/B11857078.png)

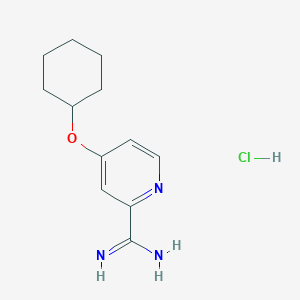
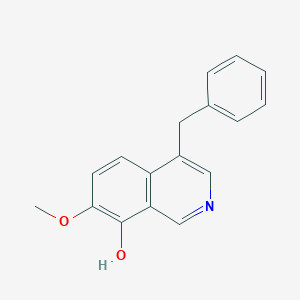
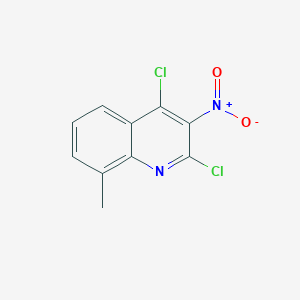
![7,8-Dimethoxy-3H-pyrimido[5,4-b]indole-4(5H)-thione](/img/structure/B11857094.png)
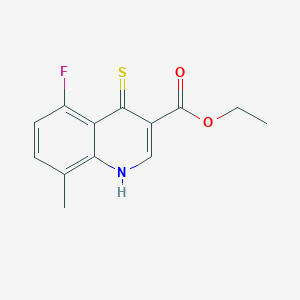
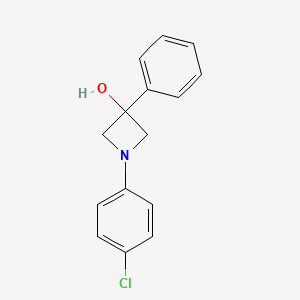
![2-[2-(4-Hydroxyphenyl)ethyl]quinolin-8-ol](/img/structure/B11857104.png)
